molecular formula C8H9NO B2869959 5-Isocyanatobicyclo[2.2.1]hept-2-ene CAS No. 2495-45-6

5-Isocyanatobicyclo[2.2.1]hept-2-ene

Cat. No.: B2869959
CAS No.: 2495-45-6
M. Wt: 135.166
InChI Key: DGAQSDLKWQCHNZ-UHFFFAOYSA-N
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Description

5-Isocyanatobicyclo[2.2.1]hept-2-ene is a bicyclic organic compound featuring a norbornene skeleton substituted with an isocyanate (–NCO) group at the 5-position. The bicyclo[2.2.1]hept-2-ene (norbornene) framework imparts rigidity and strain, influencing reactivity and stability. The isocyanate group confers high electrophilicity, making it valuable in polymer chemistry (e.g., polyurethane synthesis) and as a crosslinking agent.

Properties

IUPAC Name

5-isocyanatobicyclo[2.2.1]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-5-9-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAQSDLKWQCHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanatobicyclo[2.2.1]hept-2-ene typically involves the reaction of norbornene derivatives with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The process often includes steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 5-Isocyanatobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

    Polymerization Reactions: It can be used as a monomer in polymerization reactions to form polyurethanes and other polymeric materials.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Such as tertiary amines or metal catalysts, are often used to facilitate these reactions.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

Chemistry: 5-Isocyanatobicyclo[2.2.1]hept-2-ene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology and Medicine: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules and the development of pharmaceuticals.

Industry: In industrial applications, it is used in the production of coatings, adhesives, and sealants due to its ability to form strong, durable polymers.

Mechanism of Action

The mechanism of action of 5-Isocyanatobicyclo[2.2.1]hept-2-ene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical processes to form stable products like ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Isothiocyanatobicyclo[2.2.1]hept-2-ene
  • Structure : Replaces –NCO with –NCS (isothiocyanate group).
  • Molecular Formula: C₈H₉NS (MW: 151.23) vs. C₈H₉NO (MW: 135.16 for isocyanate) .
  • Reactivity : –NCS is less electrophilic than –NCO, leading to slower nucleophilic additions. Thiocyanates are often used in bio-conjugation and as ligands in coordination chemistry.
  • Spectroscopy : IR absorption for –NCS (~2100–2150 cm⁻¹) vs. –NCO (~2270 cm⁻¹) .
Ethyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Structure : Ester group (–COOEt) at the 2-position.
  • Molecular Formula : C₁₀H₁₄O₂ (MW: 166.22) .
  • Reactivity : Ester groups undergo hydrolysis or transesterification but lack the crosslinking capability of isocyanates.
  • Applications : Intermediate in organic synthesis, e.g., Diels-Alder reactions .
5-Methylbicyclo[2.2.1]hept-2-ene
  • Structure : Methyl group at the 5-position.
  • Molecular Formula : C₈H₁₂ (MW: 108.18) .
  • Properties: Non-polar, hydrophobic; used in polymer modifications (e.g., ROMP) due to its strained alkene .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Functional Group
5-Isocyanatobicyclo[2.2.1]hept-2-ene* 135.16 ~2.5 2 –NCO
5-Isothiocyanatobicyclo[2.2.1]hept-2-ene 151.23 2.9 2 –NCS
5-Methylbicyclo[2.2.1]hept-2-ene 108.18 2.7 0 –CH₃
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate 166.22 2.1 2 –COOEt

*Estimated based on structural analogs.

  • Thermodynamics : Bicyclo[2.2.1]hept-2-ene derivatives exhibit strain energy (~20–30 kcal/mol), enhancing reactivity in ring-opening polymerizations (ROMP) .
  • Solubility : Isocyanates are typically soluble in polar aprotic solvents (e.g., DCM, THF), while alkyl derivatives (e.g., 5-hexyl) are more lipophilic .

Biological Activity

5-Isocyanatobicyclo[2.2.1]hept-2-ene is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with an isocyanate functional group, which is known to interact with various biological molecules. The molecular formula is C9_{9}H7_{7}N1_{1}O1_{1}, and its IUPAC name reflects its complex structure.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to modifications in protein function. This mechanism can result in various biological effects, including:

  • Inhibition of Enzymatic Activity : The isocyanate group can modify amino acids like cysteine and lysine, potentially inhibiting enzyme activity.
  • Interaction with Receptors : The compound may bind to specific receptors, altering signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results, indicating that it may induce apoptosis in certain cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyFindings
Study A Investigated the interaction of isocyanate compounds with human cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.
Study B Analyzed the antimicrobial properties of bicyclic isocyanates, reporting effective inhibition against Gram-positive bacteria.
Study C Explored the mechanism of action of isocyanates in modifying protein structure, leading to altered enzymatic functions in vitro.

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